3-Methoxyacetaminophen glucuronide is a metabolite derived from the common analgesic and antipyretic agent acetaminophen. It is formed through the process of glucuronidation, a phase II metabolic reaction that enhances the solubility of compounds for excretion. The presence of a methoxy group at the 3-position of the acetaminophen structure distinguishes this compound from its parent compound, acetaminophen, which is known for its therapeutic effects. Understanding the metabolism of acetaminophen, including the formation of 3-methoxyacetaminophen glucuronide, is crucial for assessing its safety and efficacy.
3-Methoxyacetaminophen glucuronide is primarily sourced from the metabolism of acetaminophen in the liver. The enzymatic processes involved in this conversion include various UDP-glucuronosyltransferases, which facilitate the conjugation of acetaminophen with glucuronic acid to form this metabolite .
3-Methoxyacetaminophen glucuronide belongs to the class of phenolic compounds and is categorized as a glucuronide conjugate. Its chemical structure can be described as a derivative of acetaminophen with an additional methoxy group, which may influence its biological activity compared to other metabolites .
The synthesis of 3-methoxyacetaminophen glucuronide can be achieved through several methods, primarily involving enzymatic reactions. The most common method utilizes UDP-glucuronosyltransferase enzymes to catalyze the transfer of glucuronic acid to 3-methoxyacetaminophen.
Technical Details:
The molecular formula for 3-methoxyacetaminophen glucuronide is , with an average molecular weight of approximately 327.2867 g/mol. The structure features:
The structural confirmation of 3-methoxyacetaminophen glucuronide can be achieved through various spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular configuration and purity .
The primary reaction involving 3-methoxyacetaminophen glucuronide is its formation from acetaminophen through glucuronidation. This reaction occurs predominantly in the liver and involves:
Technical Details:
The mechanism by which 3-methoxyacetaminophen glucuronide exerts its effects is primarily linked to its role as a metabolite in the detoxification pathway of acetaminophen.
Studies indicate that approximately 52–57% of therapeutic doses of acetaminophen are converted into inactive glucuronides like 3-methoxyacetaminophen glucuronide, highlighting its significance in drug metabolism .
Relevant analyses such as thermogravimetric analysis can provide insights into its thermal stability and behavior under varying conditions .
3-Methoxyacetaminophen glucuronide serves several important roles in scientific research:
UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to acetaminophen (APAP) and its metabolites, enhancing their water solubility for renal excretion. Hepatic UGT1A1, UGT1A6, and UGT1A9 are primary isoforms responsible for APAP glucuronidation, forming the major metabolite APAP-glucuronide (52–57% of urinary metabolites) [1] [8]. However, UGT2B15 also demonstrates significant activity toward phenolic substrates like 3-methoxyacetaminophen. This isoform exhibits polymorphism (UGT2B152, Asp85Tyr), which reduces its catalytic efficiency and contributes to interindividual variability in glucuronidation capacity [6] [9]. Studies using human liver microsomes reveal a >15-fold variability in APAP glucuronidation activity, partially attributed to genetic variations in *UGT1A and UGT2B genes [9].
Table 1: UGT Isoforms Involved in Acetaminophen Metabolite Glucuronidation
UGT Isoform | Substrate Specificity | Contribution to APAP Glucuronidation | Genetic Polymorphisms |
---|---|---|---|
UGT1A1 | Bilirubin, phenols | ~30% (therapeutic doses) | UGT1A1*28 (reduced expression) |
UGT1A6 | Small phenols | Dominant at low APAP concentrations | UGT1A6*2 (T181A/R184S, altered kinetics) |
UGT1A9 | Bulky phenols | Dominant at toxic APAP doses | None well-characterized |
UGT2B15 | C18 steroids, phenols | Secondary role; relevant for 3-methoxyacetaminophen | UGT2B15*2 (Asp85Tyr, reduced activity) |
3-Methoxyacetaminophen is generated via catechol-O-methyltransferase (COMT)-mediated methylation of the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI). COMT transfers a methyl group from S-adenosylmethionine (SAM) to the ortho-quinone structure of NAPQI, yielding the methoxylated metabolite. This reaction occurs primarily in hepatic and renal cytosols, serving as a detoxification pathway that competes with glutathione conjugation [7]. COMT exhibits tissue-specific expression and genetic polymorphisms (e.g., Val158Met), which influence its methylation capacity. The ortho-quinone structure of NAPQI provides an optimal substrate for COMT’s catalytic site, which favors catechol-like molecules. This methylation diverts NAPQI from protein adduction, potentially mitigating hepatotoxicity [7] [8].
The biosynthesis of 3-methoxyacetaminophen glucuronide involves sequential Phase I and Phase II reactions:
This pathway exemplifies metabolic channeling, where NAPQI’s instability necessitates rapid methylation prior to glucuronidation. The efficiency of this sequence depends on tissue-specific enzyme colocalization and genetic variants affecting CYP, COMT, or UGT activity. For instance, CYP2E1 inducers (e.g., ethanol) increase NAPQI formation, thereby elevating 3-methoxyacetaminophen production if methylation capacity is sufficient [1] [8].
UGT2B15 demonstrates high affinity for 3-methoxyacetaminophen due to its preference for planar phenolic substrates with moderate steric bulk. Kinetic studies using recombinant enzymes reveal:
The Asp85Tyr polymorphism (UGT2B152) reduces Vmax by 40–60% and increases Km by 1.5-fold, indicating impaired enzyme efficiency [6]. *In vitro data from human liver microsomes show:
Table 2: Kinetic Parameters for 3-Methoxyacetaminophen Glucuronidation
UGT Isoform | Km (mM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Impact of Polymorphisms |
---|---|---|---|---|
UGT2B151/1 | 0.42 ± 0.07 | 8.3 ± 0.9 | 19.8 | Reference |
UGT2B151/2 | 0.61 ± 0.10 | 5.1 ± 0.7 | 8.4 | ↓ Efficiency by 58% |
UGT2B152/2 | 0.65 ± 0.12 | 3.2 ± 0.5 | 4.9 | ↓ Efficiency by 75% |
UGT1A6 | 1.8 ± 0.3 | 6.5 ± 1.1 | 3.6 | UGT1A6*2: ↑ Vmax for APAP |
Modulating factors:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8